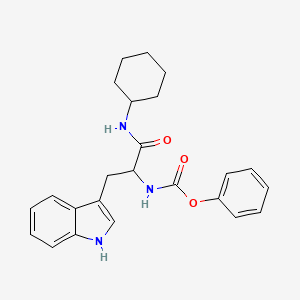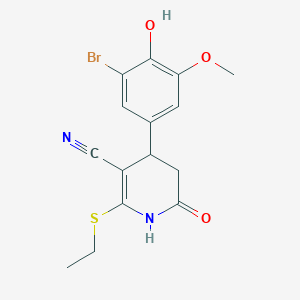
N-cyclohexyl-N-(phenoxycarbonyl)tryptophanamide
Descripción general
Descripción
N-cyclohexyl-N-(phenoxycarbonyl)tryptophanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I transcription is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for protein synthesis and cell growth. CX-5461 has been shown to selectively inhibit Pol I transcription in cancer cells, resulting in cell death, making it a promising anticancer agent.
Mecanismo De Acción
N-cyclohexyl-N-(phenoxycarbonyl)tryptophanamide works by inhibiting Pol I transcription, which leads to a decrease in rRNA synthesis and subsequent cell death. Pol I transcription is upregulated in cancer cells, making it a promising target for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. It has also been shown to inhibit the proliferation of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-N-(phenoxycarbonyl)tryptophanamide is its selectivity for cancer cells, which minimizes toxicity to normal cells. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life, which may limit its efficacy.
Direcciones Futuras
For N-cyclohexyl-N-(phenoxycarbonyl)tryptophanamide research include investigating its potential for use in combination with other anticancer agents, optimizing its pharmacokinetic properties, and identifying biomarkers that can predict response to treatment. Additionally, this compound has the potential to be used in the treatment of other diseases, such as viral infections and autoimmune disorders, which also rely on Pol I transcription.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-(phenoxycarbonyl)tryptophanamide has been extensively studied for its anticancer activity. It has been shown to be effective against various types of cancer, including breast, colon, and pancreatic cancer. This compound has also been shown to have synergistic effects when used in combination with other anticancer agents.
Propiedades
IUPAC Name |
phenyl N-[1-(cyclohexylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c28-23(26-18-9-3-1-4-10-18)22(27-24(29)30-19-11-5-2-6-12-19)15-17-16-25-21-14-8-7-13-20(17)21/h2,5-8,11-14,16,18,22,25H,1,3-4,9-10,15H2,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLIBZPPHKRMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3,4-dimethyl-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B3899134.png)
![2-chloro-5-(5-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B3899141.png)
![N-(4-acetylphenyl)-2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3899147.png)
![N-(4-acetylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3899159.png)
![2-[2-(4-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B3899168.png)
![2-[2-(2-furyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3899177.png)

![2-methyl-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3899188.png)
![phenyl 2-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B3899196.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-(1H-tetrazol-1-ylmethyl)benzamide](/img/structure/B3899218.png)

![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B3899229.png)
![ethyl 4-(3-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B3899233.png)
